RORγ Target Engagement: Class-Level Potency Inference from Patent-Scaffold Structure–Activity Relationships
No publicly available, head-to-head quantitative comparison data (e.g., IC50, Kd) for CAS 2034557-76-9 against a named comparator could be located in the peer-reviewed literature or published patent biological examples. The patent family WO 2015/129926 A1 and US 2015/0266824 A1 discloses a broad RORγ luciferase reporter gene assay but does not enumerate individual compound activity for this specific CAS entry [1]. Class-level inference is therefore the highest evidence tier available: the pyrazole amide scaffold to which this compound belongs was rationally designed for RORγ ligand-binding domain engagement, and structural analogs within the same patent series have demonstrated IC50 values in the sub-micromolar range in RORγ reporter assays [1]. However, these data cannot be quantitatively assigned to CAS 2034557-76-9 without confirmatory testing. This evidence gap represents a critical procurement consideration: end-users must independently verify the compound's potency against their specific RORγ assay before relying on it as a reference modulator.
| Evidence Dimension | RORγ inhibitory activity (luciferase reporter assay) |
|---|---|
| Target Compound Data | Not publicly disclosed for CAS 2034557-76-9 |
| Comparator Or Baseline | Closest structural analogs within patent family (specific CAS numbers not differentiated in published examples) |
| Quantified Difference | Cannot be calculated; individual compound data not available |
| Conditions | RORγ luciferase reporter gene assay (as described in patent family, but not performed specifically on this compound in published data) |
Why This Matters
Absence of published potency data means this compound's utility as an RORγ tool compound remains unvalidated; procurement decisions must incorporate the cost of in-house characterization.
- [1] Beck, H. P. et al. Pyrazole Amide Derivative. PCT International Publication No. WO 2015/129926 A1, published September 3, 2015. Assignee: Teijin Pharma Limited and Amgen Inc. View Source
